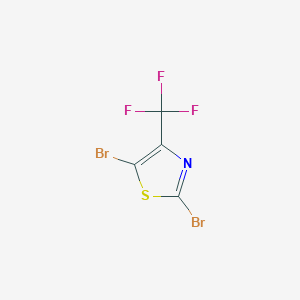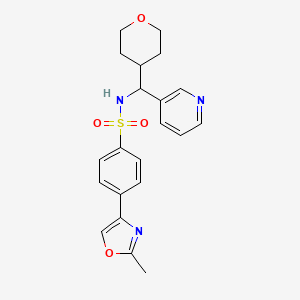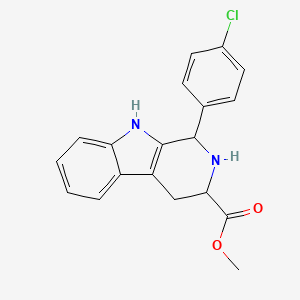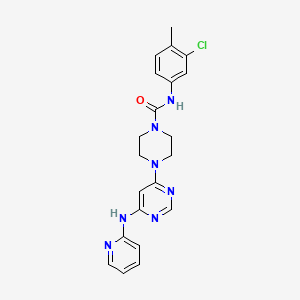![molecular formula C22H24N2O B2546879 2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide CAS No. 1396684-96-0](/img/structure/B2546879.png)
2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including asymmetric Michael addition, chromatographic separation of diastereoisomers, reductive cyclisation, and attachment of functional groups such as acetamide . For example, the synthesis of sigma-1 receptor modulators involved the use of asymmetric Michael addition followed by cyclisation and functionalization to obtain the desired enantiomers . These methods could potentially be adapted for the synthesis of "2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide".
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques, including LCMS, IR, 1H and 13C NMR spectroscopy . The crystal structure of a related N-phenyl-N-(pyridin-4-yl)acetamide compound has been determined, showing that the amide unit is almost planar and that the phenyl and pyridine rings are not conjugated with the amide unit . These findings suggest that the molecular structure of "this compound" could also be elucidated using similar techniques to understand its conformation and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the substituents attached to the nitrogen and the adjacent carbon atoms. For instance, the introduction of various substituents at the carbon adjacent to the amide nitrogen has been explored to modulate the biological activity of kappa-opioid agonists . The presence of the pyrrolidinyl group and other substituents can significantly affect the potency and selectivity of these compounds. Therefore, the chemical reactions involving "this compound" would likely be influenced by the nature of its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are crucial for their biological activity and pharmacokinetic profile. Compounds with similar structures have been evaluated for their anticonvulsant activity, therapeutic indices, and cardiac safety . The physical properties such as solubility, melting point, and stability can be determined experimentally, while the chemical properties such as pKa, lipophilicity, and reactivity can be predicted based on the structure. The acetamide moiety, in particular, is known to play a role in the drug-receptor interaction and can influence the overall drug-like properties of the molecule.
作用机制
Target of Action
The primary target of the compound 2-([1,1’-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide is the cholinergic system . It acts as an anticholinergic agent , which means it blocks the action of the neurotransmitter acetylcholine at synapses in the central and the peripheral nervous system.
Mode of Action
The compound 2-([1,1’-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide interacts with its targets by binding to the acetylcholine receptors and inhibiting the binding of acetylcholine . This prevents the transmission of parasympathetic nerve impulses, which are responsible for involuntary muscle movements in the gastrointestinal tract, lungs, urinary tract, and other parts of the body.
Biochemical Pathways
The compound 2-([1,1’-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide affects the cholinergic pathways . By blocking the action of acetylcholine, it disrupts the normal functioning of these pathways, leading to various downstream effects such as reduced muscle contractions and secretions in the organs controlled by the parasympathetic nervous system.
Pharmacokinetics
Like other anticholinergic agents, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, determining the dosage and frequency of administration.
Result of Action
The molecular and cellular effects of the action of 2-([1,1’-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide are primarily related to its anticholinergic activity . By blocking the action of acetylcholine, it can reduce muscle contractions and secretions in the organs controlled by the parasympathetic nervous system. This can lead to effects such as relaxation of smooth muscles, decreased gastric motility, and reduced bronchial secretions.
属性
IUPAC Name |
2-(4-phenylphenyl)-N-(4-pyrrolidin-1-ylbut-2-ynyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c25-22(23-14-4-5-15-24-16-6-7-17-24)18-19-10-12-21(13-11-19)20-8-2-1-3-9-20/h1-3,8-13H,6-7,14-18H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTRFQUJSZNLJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-[(4-methylphenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2546796.png)


![2-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2546804.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2546806.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2546807.png)

![1-(2-morpholino-2-oxoethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546809.png)

![methyl 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylate](/img/structure/B2546812.png)

![2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2546817.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2546819.png)